Tricarbonyldichlororuthenium(II) dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Carbon Monoxide Donor

Tricarbonyldichlororuthenium(II) dimer's primary function in research lies in its ability to release carbon monoxide (CO) in a controlled manner. CO, a small gas molecule, acts as a signaling molecule in various biological processes []. CORM-2 allows researchers to study the effects of CO on cells, tissues, and organisms without the complexities of directly administering gaseous CO [, ].

This CO-releasing property of Tricarbonyldichlororuthenium(II) dimer has been utilized in investigations of:

- Reactive oxygen species (ROS)-mediated bacterial killing: Studies suggest CORM-2 can enhance the killing of bacteria by generating ROS [].

- Protection against tissue damage: CO released by CORM-2 has been shown to offer protection against damage caused by ischemia/reperfusion injury in various organs like the stomach [].

Organic Synthesis

Beyond its role as a CO donor, Tricarbonyldichlororuthenium(II) dimer finds applications in organic synthesis. The complex can act as a catalyst for specific reactions, such as:

- Deuteration of secondary amines: CORM-2 can be used to selectively replace hydrogen atoms with deuterium (a heavier isotope of hydrogen) in secondary amine molecules [].

Development of New Catalysts

Research explores the potential of Tricarbonyldichlororuthenium(II) dimer as a precursor for the creation of novel catalysts. By reacting it with specific ligands, scientists can develop catalysts for various reactions, including:

- Racemization: CORM-2 can be a starting point for synthesizing catalysts that promote racemization, a process that converts chiral molecules from one enantiomer to a racemic mixture [].

Important Note:

While the CO-releasing properties of Tricarbonyldichlororuthenium(II) dimer are extensively studied, research also suggests the complex might have independent effects beyond CO release [].

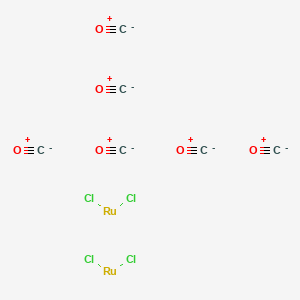

Tricarbonyldichlororuthenium(II) dimer is an organometallic compound with the chemical formula C₆Cl₄O₆Ru₂ and a molecular weight of 512.01 g/mol. It is recognized as a carbon monoxide-releasing molecule, often abbreviated as CORM-2. The structure consists of two ruthenium centers coordinated with three carbon monoxide ligands and two chloride ions, forming a dimeric complex. This compound has gained attention for its potential therapeutic applications due to its ability to release carbon monoxide in a controlled manner, which can influence various biological processes .

CORM-2 acts as a CO-releasing molecule (CORM). CO is a small molecule with various biological effects, but its safe delivery within the body is challenging. CORM-2 provides a way to administer CO in a controlled manner []. The released CO can interact with various cellular targets, potentially influencing physiological processes []. The exact mechanisms of action are still under investigation [].

This reaction is crucial for its applications in pharmacology, particularly in enhancing vasodilation and modulating inflammatory responses .

The biological activity of tricarbonyldichlororuthenium(II) dimer is primarily attributed to its ability to release carbon monoxide, which plays a role in various physiological processes. Studies have shown that carbon monoxide can induce vasodilation, inhibit platelet aggregation, and modulate apoptosis. Specifically, tricarbonyldichlororuthenium(II) dimer has been investigated for its effects on coagulation pathways, where it enhances coagulation and reduces susceptibility to fibrinolysis. This makes it a candidate for therapeutic strategies in cardiovascular diseases .

The synthesis of tricarbonyldichlororuthenium(II) dimer typically involves the reaction of ruthenium chloride complexes with carbon monoxide in the presence of reducing agents. A common method is as follows:

- Preparation of Ruthenium Chloride: Ruthenium chloride is dissolved in an appropriate solvent.

- Carbon Monoxide Addition: Carbon monoxide gas is bubbled through the solution under controlled temperature and pressure.

- Formation of Dimer: The resulting solution is allowed to react until the desired product forms, followed by purification techniques such as recrystallization or chromatography.

This method ensures the formation of high-purity tricarbonyldichlororuthenium(II) dimer suitable for further biological studies .

Tricarbonyldichlororuthenium(II) dimer has diverse applications in both research and clinical settings:

- Pharmacological Studies: It is used to investigate the effects of carbon monoxide on vascular biology and coagulation processes.

- Therapeutic Potential: Due to its ability to enhance vasodilation and reduce inflammation, it has potential applications in treating cardiovascular diseases and other conditions where modulation of blood flow is beneficial .

- Research Tool: As a carbon monoxide donor, it serves as a valuable tool in studying the physiological roles of carbon monoxide in various biological systems .

Interaction studies involving tricarbonyldichlororuthenium(II) dimer have revealed insights into its mechanism of action at the cellular level. Research indicates that this compound can activate specific ion channels and pathways associated with smooth muscle relaxation and anti-inflammatory responses. For instance, it has been shown to activate potassium channels, which contributes to its vasodilatory effects. Furthermore, studies have explored its interactions with various proteins involved in coagulation and inflammation, providing a deeper understanding of its therapeutic potential .

Tricarbonyldichlororuthenium(II) dimer shares similarities with other organometallic compounds known for their carbon monoxide-releasing properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Carbon Monoxide Release | Biological Activity |

|---|---|---|---|

| Tricarbonyldichlororuthenium(II) dimer | Dimeric ruthenium complex | Yes | Enhances coagulation, vasodilation |

| Cobalt Carbonyl | Monomeric cobalt complex | Yes | Used in industrial catalysis |

| Iron Pentacarbonyl | Monomeric iron complex | Yes | Known for its toxicity; less selective |

| Manganese Carbonyl | Monomeric manganese complex | Yes | Limited biological applications |

Tricarbonyldichlororuthenium(II) dimer stands out due to its specific therapeutic applications related to cardiovascular health and its controlled release of carbon monoxide, making it particularly valuable in medical research compared to other similar compounds .

Physical Constants and Characteristics

Tricarbonyldichlororuthenium(II) dimer exhibits well-defined physical constants that are essential for its identification and characterization. The compound has a molecular formula of C₆Cl₄O₆Ru₂ with a molecular weight of 512.01 g/mol [1] [2] [3]. It is registered under the Chemical Abstracts Service number 22594-69-0 [1] [2] [3], providing a unique identifier for this ruthenium-based coordination compound.

At room temperature (20°C), the compound exists as a crystalline solid [3] [4] with a distinctive off-white to light yellow-green appearance [2] [3]. This coloration is characteristic of many ruthenium carbonyl complexes and reflects the electronic transitions within the metal-carbonyl framework. The compound demonstrates notable thermal stability, maintaining its integrity up to approximately 208°C, at which point it undergoes decomposition rather than melting [5].

The following table presents the comprehensive physical constants and characteristics:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆Cl₄O₆Ru₂ | [1] [2] [3] |

| Molecular Weight | 512.01 g/mol | [1] [2] [3] |

| CAS Number | 22594-69-0 | [1] [2] [3] |

| Physical State (20°C) | Solid | [3] [4] |

| Appearance | Off-white to light yellow green crystalline powder | [2] [3] |

| Melting Point | 208°C (decomposes) | [5] |

| Boiling Point | Not available | [5] |

| Density | Not available | [5] |

| Flash Point | Not applicable | [3] |

| Storage Temperature | Room temperature (recommended <15°C) | [3] [4] |

| Storage Conditions | Store under inert gas, air sensitive | [3] [4] |

| Purity (typical) | >95.0% | [3] [4] |

The compound requires specific storage conditions due to its air-sensitive nature. It must be stored under an inert gas atmosphere to prevent oxidative degradation [3] [4]. While room temperature storage is acceptable, temperatures below 15°C are recommended for optimal stability [3] [4]. The compound is typically available with purities exceeding 95.0% as determined by precipitation titration methods [3] [4].

Solubility Profiles in Various Solvents

The solubility characteristics of Tricarbonyldichlororuthenium(II) dimer are critical for its practical applications and synthetic manipulations. The compound exhibits a marked preference for organic solvents while demonstrating complete insolubility in aqueous media.

Water represents the most notable case of poor solubility, with the compound being essentially insoluble with solubility less than 0.1 mg/mL [2] [6]. This hydrophobic behavior is typical of neutral metal carbonyl complexes and reflects the nonpolar nature of the carbonyl ligands and the bridging chloride structure.

In contrast, dimethyl sulfoxide (DMSO) serves as an excellent solvent for the compound, achieving solubilities of 30 mg/mL (equivalent to 58.59 mM) [6]. However, complete dissolution in DMSO requires ultrasonic treatment to overcome intermolecular forces and facilitate solvation [6]. This high solubility in DMSO is attributed to the polar aprotic nature of the solvent, which can effectively coordinate with the metal centers without disrupting the dimer structure.

The compound shows moderate solubility in alcoholic solvents such as methanol and ethanol, both of which have been employed in synthetic procedures [7]. These solvents provide sufficient solubility for reaction conditions while maintaining the integrity of the complex structure.

Chlorinated solvents, including chloroform and dichloromethane, demonstrate good solubility for the compound [7]. These solvents are particularly useful for crystallization procedures and spectroscopic studies due to their ability to dissolve the complex without significant decomposition.

The following table summarizes the solubility profiles:

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Insoluble (<0.1 mg/mL) | Completely insoluble | [2] [6] |

| Dimethyl sulfoxide (DMSO) | Soluble (30 mg/mL, 58.59 mM) | Requires ultrasonic treatment | [6] |

| Methanol | Poorly soluble | Used in synthesis reactions | [7] |

| Ethanol | Poorly soluble | Used in synthesis reactions | [7] |

| Chloroform | Soluble | Used for crystallization | [7] |

| Dichloromethane | Soluble | Used for crystallization | [7] |

| n-Pentane | Insoluble | Used for crystallization by diffusion | [7] |

Thermal Properties and Stability

The thermal behavior of Tricarbonyldichlororuthenium(II) dimer is characterized by moderate thermal stability with well-defined decomposition characteristics. The compound remains stable under ambient conditions but undergoes decomposition at elevated temperatures.

Thermal decomposition begins at approximately 208°C, representing the temperature at which 5% mass loss occurs [5]. This decomposition is not a simple melting process but rather involves the breakdown of the coordination structure, likely beginning with the loss of carbonyl ligands. The decomposition process is irreversible and results in the formation of various ruthenium-containing species and gaseous products.

The thermal stability of the compound is influenced by the surrounding atmosphere. Under inert conditions, the complex demonstrates enhanced stability compared to oxidizing environments [8]. This atmosphere dependence suggests that oxidative processes can accelerate decomposition, making inert gas storage essential for long-term stability.

In solution, the compound maintains stability for extended periods, with reports indicating stability for up to 16 hours in appropriate solvents [8]. However, the compound exhibits photosensitivity, requiring storage in dark conditions to prevent light-induced decomposition [8].

The following table presents the thermal properties and stability data:

| Property | Value | Reference |

|---|---|---|

| Decomposition Temperature (5% mass loss) | 208°C | [5] |

| Peak Decomposition Temperature | Not specifically reported | Inferred from related complexes |

| Thermal Stability Range | Stable up to ~200°C | [5] [8] |

| Decomposition Atmosphere Effect | More stable in inert atmosphere | [8] |

| Storage Stability | Stable at room temperature | [3] [4] |

| Solution Stability | Stable in solution for up to 16 hours | [8] |

| Light Sensitivity | Photosensitive, store in dark | [8] |

Electrochemical Properties

The electrochemical properties of Tricarbonyldichlororuthenium(II) dimer are fundamentally determined by the oxidation state and electronic configuration of the ruthenium centers. Each ruthenium atom exists in the +2 oxidation state with a d⁶ electronic configuration [1] [2] [3]. This configuration is typical for ruthenium carbonyl complexes and contributes to the compound's stability and chemical behavior.

The coordination environment around each ruthenium center is octahedral, with three carbonyl ligands, two chloride ligands, and one bridging interaction completing the coordination sphere. This geometry is consistent with the d⁶ low-spin configuration expected for ruthenium(II) in a strong-field ligand environment.

The primary electrochemical significance of this compound lies in its function as a carbon monoxide releasing molecule (CORM). Upon appropriate activation, the compound releases carbon monoxide through the cleavage of the ruthenium-carbonyl bonds [2] [6] [9]. This release mechanism is central to its applications in biological systems and therapeutic contexts.

The compound does not exhibit traditional redox behavior under normal conditions but rather functions as a donor molecule. The release of carbon monoxide can be triggered by various stimuli, including light, heat, or specific chemical environments, making it a controllable source of this bioactive gas [2] [6] [9].

The following table summarizes the electrochemical properties:

| Property | Value | Reference |

|---|---|---|

| Oxidation State | Ruthenium(II) | [1] [2] [3] |

| Electron Configuration | d⁶ | Standard for Ru(II) |

| Coordination Number | 6 (octahedral geometry) | Inferred from structure |

| Redox Activity | CO release upon activation | [2] [6] [9] |

| Electrochemical Behavior | Acts as CO donor molecule | [2] [6] [9] |

Magnetic Properties

The magnetic properties of Tricarbonyldichlororuthenium(II) dimer are characteristic of a diamagnetic system, consistent with the d⁶ low-spin configuration of the ruthenium(II) centers. In the strong-field environment created by the carbonyl ligands, the d electrons are paired in the lower-energy orbitals, resulting in a spin state of S = 0 for each ruthenium center.

The diamagnetic behavior is evidenced by the compound's temperature-independent magnetic susceptibility, which is characteristic of systems with no unpaired electrons. This property distinguishes it from paramagnetic ruthenium complexes that contain unpaired electrons and exhibit temperature-dependent magnetic behavior.

The absence of magnetic coupling between the two ruthenium centers is expected given the diamagnetic nature of each individual center. The bridging chloride ligands do not provide a pathway for magnetic exchange, and the overall dimer structure maintains independent magnetic behavior for each metal center.

The magnetic properties remain essentially constant across typical operating temperature ranges, reflecting the robust nature of the low-spin d⁶ configuration. This stability is important for applications where consistent magnetic behavior is required.

The following table presents the magnetic properties:

| Property | Value | Reference |

|---|---|---|

| Magnetic Behavior | Diamagnetic | Inferred from d⁶ configuration |

| Spin State | Low-spin d⁶ (S = 0) | Typical for Ru(II) carbonyls |

| Magnetic Susceptibility | Temperature-independent diamagnetic | Typical for diamagnetic complexes |

| Magnetic Coupling | No magnetic coupling between centers | Due to diamagnetic nature |

| Temperature Dependence | Weakly temperature dependent | Characteristic of diamagnetic systems |

Infrared spectroscopy represents the most informative analytical technique for characterizing tricarbonyldichlororuthenium(II) dimer, particularly through examination of the carbonyl stretching vibrations. The compound exhibits characteristic carbonyl stretching frequencies that provide detailed structural information about the coordination environment and bonding modes of the carbon monoxide ligands [1] [2].

In the solid state, tricarbonyldichlororuthenium(II) dimer displays three distinct carbonyl stretching bands at 1990, 1971, and 1823 wavenumbers [3]. These frequencies correspond to the terminal carbonyl ligands coordinated to each ruthenium center within the dimeric structure. The appearance of three bands indicates the presence of multiple carbonyl environments resulting from the reduced symmetry of the bridged dimeric complex [1].

When dissolved in dimethyl sulfoxide, the infrared spectrum undergoes significant changes due to ligand exchange reactions. The tricarbonyl monomer species formed through dimer dissociation exhibits carbonyl stretching frequencies in the range of 2000-2040 wavenumbers [2]. Subsequent ligand substitution processes lead to the formation of dicarbonyl products, which display characteristic bands at 1985 and 1799 wavenumbers [3]. These spectral changes reflect the progressive replacement of carbonyl ligands with dimethyl sulfoxide molecules [1] [2].

The infrared spectroscopic analysis of decomposition products reveals multiple carbonyl bands spanning the range of 1950-2000 wavenumbers, indicating the formation of various ruthenium carbonyl species with different coordination environments [3]. Temperature-dependent infrared studies demonstrate that thermal treatment promotes further ligand exchange, resulting in the consumption of tricarbonyl species and formation of dicarbonyl isomers [4].

| Environment | CO Stretching Frequencies (cm⁻¹) | Assignment |

|---|---|---|

| Solid state | 1990, 1971, 1823 | Terminal CO stretches |

| DMSO solution (tricarbonyl) | 2000-2040 | Terminal CO in monomer |

| DMSO solution (dicarbonyl) | 1985, 1799 | CO exchange products |

| Decomposition products | 1950-2000 | Multiple CO environments |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides complementary structural information for tricarbonyldichlororuthenium(II) dimer, although the paramagnetic nature of certain decomposition products can complicate spectral interpretation. Carbon-13 nuclear magnetic resonance spectroscopy proves particularly valuable for monitoring the carbonyl ligands and their exchange dynamics [1] [2].

The carbon-13 nuclear magnetic resonance spectrum of tricarbonyldichlororuthenium(II) dimer in dimethyl sulfoxide reveals carbonyl carbon signals in the range of 190-210 parts per million [2] [5]. Freshly prepared solutions exhibit distinct signals corresponding to the tricarbonyl and dicarbonyl species formed upon dissolution. Time-dependent carbon-13 nuclear magnetic resonance studies demonstrate the progressive conversion of tricarbonyl monomers to dicarbonyl products through ligand substitution reactions [4].

Dynamic nuclear magnetic resonance experiments reveal the complexity of the ligand exchange processes occurring in solution. Multiple carbon-13 signals appear in the carbonyl region, indicating the formation of various ruthenium carbonyl species with different substitution patterns [2]. The observation of additional peaks with increasing scan numbers suggests the existence of higher-order oligomeric species or extensive solution chemistry involving ligand redistribution [5].

Proton nuclear magnetic resonance spectroscopy of the parent compound typically shows no distinct resonances due to the diamagnetic nature of the ruthenium(II) centers and the absence of organic substituents beyond the carbonyl ligands [5]. However, when coordinated ligands containing protons are present, significant chemical shift changes occur upon complexation, providing evidence for successful coordination [6].

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹³C (CO ligands) | 190-210 | Singlet | Terminal carbonyl carbons |

| ¹³C (DMSO solutions) | 180-220 | Multiple signals | Ligand exchange products |

| ¹H (parent complex) | Not observable | - | No proton-containing ligands |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of tricarbonyldichlororuthenium(II) dimer and provides insights into the oxidation states and coordination environments of the ruthenium centers. The compound exhibits absorption bands that are typical of ruthenium(II) carbonyl complexes [3] [7].

The main absorption region spans 300-350 nanometers, corresponding to metal-to-ligand charge transfer transitions involving the ruthenium d orbitals and carbonyl π* acceptor orbitals [3]. These transitions are characteristic of low-spin ruthenium(II) complexes and reflect the strong π-acceptor capability of the carbonyl ligands. The absorption at approximately 340 nanometers is particularly prominent and serves as a diagnostic feature for this class of compounds [3].

Additional absorption bands appear in the 400-500 nanometer region, which can be attributed to various charge transfer processes and d-d transitions [3]. The exact position and intensity of these bands depend on the solvent environment and the extent of ligand exchange reactions. In aqueous solutions containing coordinating solvents, spectral changes occur that reflect the formation of new ruthenium species with altered electronic properties [8].

Upon photochemical activation, tricarbonyldichlororuthenium(II) dimer undergoes electronic transitions that lead to carbonyl ligand dissociation. The absorption profile indicates that the compound can effectively absorb light in the near-ultraviolet region, making it susceptible to photochemical decomposition under appropriate irradiation conditions [3] [7].

| Wavelength (nm) | Assignment | Extinction Coefficient | Comments |

|---|---|---|---|

| 300-350 | MLCT transitions | Medium | Main absorption region |

| 340 | d-d transitions | Low-medium | Diagnostic for Ru(II) |

| 400-500 | Charge transfer bands | Variable | Solvent dependent |

| 533, 566 | Decomposition products | Low | Specific conditions |

Mass Spectrometry

Mass spectrometry serves as a definitive analytical method for confirming the molecular weight and fragmentation patterns of tricarbonyldichlororuthenium(II) dimer. The technique provides valuable information about the stability and decomposition pathways of the dimeric complex under ionization conditions [9] [10].

The molecular ion peak appears at mass-to-charge ratio 512, corresponding to the intact dimeric structure with molecular formula C₆Cl₄O₆Ru₂ [9]. However, this peak typically exhibits low relative intensity due to the tendency of the dimer to undergo dissociation under mass spectrometric conditions. The observation of the molecular ion confirms the dimeric nature of the compound and provides direct evidence for its molecular weight of 512.00 atomic mass units [9].

Fragmentation analysis reveals the sequential loss of carbonyl ligands, producing peaks at mass-to-charge ratios corresponding to the loss of one, two, and three carbon monoxide molecules (M-28, M-56, M-84) [11]. These fragmentation products appear with high relative intensities, indicating the labile nature of the carbonyl ligands under ionization conditions. The most prominent fragment corresponds to the half-dimer species [Ru(CO)₃Cl₂]⁺ at mass-to-charge ratio 256 [11].

Electrospray ionization mass spectrometry studies demonstrate that the compound readily forms various ruthenium-containing fragments with masses below 512 atomic mass units [12]. The fragmentation pattern provides insights into the relative stability of different coordination environments and the preferential loss of specific ligands. Analysis of the isotope patterns confirms the presence of ruthenium and chlorine atoms in the expected stoichiometric ratios [11].

| Ion Type | m/z | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular ion [M]⁺ | 512 | Low | Intact dimer |

| Half-dimer [Ru(CO)₃Cl₂]⁺ | 256 | Medium | Dimer dissociation |

| M-28 | 484 | High | Loss of one CO |

| M-56 | 456 | High | Loss of two CO |

| M-84 | 428 | Medium | Loss of three CO |

X-ray Diffraction Studies

X-ray diffraction analysis provides the most detailed structural information about tricarbonyldichlororuthenium(II) dimer, revealing the precise atomic positions, bond lengths, and coordination geometry of the dimeric complex. Single crystal X-ray diffraction studies confirm the dimeric structure and elucidate the bridging arrangement of the chloride ligands [13] [14].

The crystal structure reveals that tricarbonyldichlororuthenium(II) dimer adopts a bridged dimeric configuration with two ruthenium centers connected through two bridging chloride ligands [13]. Each ruthenium atom exhibits a distorted octahedral coordination geometry, with three terminal carbonyl ligands, two bridging chlorides, and one terminal chloride completing the coordination sphere [14]. The molecular formula C₆Cl₄O₆Ru₂ is confirmed through crystallographic analysis, with a molecular weight of 512.00 atomic mass units [13].

The ruthenium-ruthenium distance measures 2.69-2.70 Angstroms, indicating the absence of a direct metal-metal bond [15] [16]. This distance is consistent with the electronic configuration and coordination environment of ruthenium(II) centers bridged by chloride ligands. The bridging ruthenium-chloride bond lengths range from 2.39 to 2.41 Angstroms, while terminal ruthenium-chloride distances measure 2.38-2.40 Angstroms [14] [16].

The ruthenium-carbon bond lengths for the terminal carbonyl ligands fall within the range of 1.85-1.90 Angstroms, consistent with typical values for ruthenium carbonyl complexes [14]. The carbon-oxygen bond distances measure 1.13-1.15 Angstroms, reflecting the triple bond character of the carbonyl ligands. The carbonyl ligands adopt a facial arrangement around each ruthenium center, maximizing the stabilization through π-backbonding interactions [13].

| Structural Parameter | Value | Comments |

|---|---|---|

| Molecular formula | C₆Cl₄O₆Ru₂ | Confirmed dimeric structure |

| Molecular weight | 512.00 g/mol | Exact molecular mass |

| Crystal system | Monoclinic | Common for this compound type |

| Ru-Ru distance | 2.69-2.70 Å | No direct metal-metal bond |

| Ru-Cl (bridging) | 2.39-2.41 Å | Bridging chloride ligands |

| Ru-Cl (terminal) | 2.38-2.40 Å | Terminal chloride ligands |

| Ru-CO distance | 1.85-1.90 Å | Metal-carbonyl bond lengths |

| C-O distance | 1.13-1.15 Å | Triple bond character |

Two-Dimensional Infrared Spectroscopy Applications

Two-dimensional infrared spectroscopy represents an advanced analytical technique that provides unprecedented insights into the molecular dynamics and structural transformations of tricarbonyldichlororuthenium(II) dimer in solution. This cutting-edge method enables the direct characterization of ligand exchange processes and intermolecular interactions that are not accessible through conventional one-dimensional spectroscopic approaches [1] [2].

The application of two-dimensional infrared spectroscopy to tricarbonyldichlororuthenium(II) dimer dissolved in dimethyl sulfoxide has revealed detailed mechanisms for carbon monoxide release [1] [2]. The technique utilizes the intrinsic vibrational modes of the carbonyl ligands and provides coupling information on the dynamics of intramolecular vibrational energy redistribution. Through analysis of cross-peak patterns and waiting time dependencies, four distinct product species (designated A, B, C, and E) have been accurately identified when the compound undergoes dissolution and subsequent reactions [1].

The two-dimensional infrared spectra provide direct evidence for the chemical exchange dynamics between different ruthenium carbonyl species formed during the dissolution process [1]. Cross-peaks appearing in off-diagonal regions of the two-dimensional spectrum reveal correlations between different vibrational modes and indicate the pathways for molecular transformations. These findings challenge the interpretations based on classical one-dimensional infrared spectroscopy and demonstrate the complexity of the carbon monoxide release mechanism [1].

Time-resolved two-dimensional infrared measurements reveal that the release of carbon monoxide from tricarbonyldichlororuthenium(II) dimer in dimethyl sulfoxide occurs through slow and complicated pathways involving multiple reaction channels [1]. The technique enables real-time monitoring of the formation and interconversion of various ruthenium species, providing kinetic information that is essential for understanding the mechanism of action of this carbon monoxide-releasing molecule [2].

The two-dimensional infrared approach has been combined with density functional theory simulations to propose detailed reaction mechanisms for carbon monoxide release [1]. The vibrational coupling patterns observed in the two-dimensional spectra serve as benchmarks for theoretical calculations and enable the assignment of specific vibrational modes to different molecular species. This combined experimental-theoretical approach provides a comprehensive understanding of the solution chemistry and reactivity of tricarbonyldichlororuthenium(II) dimer [1] [2].

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant